molecular formula C11H12N2OS B3031405 4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol CAS No. 309727-50-2

4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol

Cat. No.: B3031405
CAS No.: 309727-50-2
M. Wt: 220.29 g/mol
InChI Key: OYSGOQQALAMXRO-UHFFFAOYSA-N
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Description

4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol is a heterocyclic compound featuring a phenol core substituted with a methylene-linked 2-amino-4-methyl-1,3-thiazole moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-10(15-11(12)13-7)6-8-2-4-9(14)5-3-8/h2-5,14H,6H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSGOQQALAMXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350071
Record name 4-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309727-50-2
Record name 4-[(2-Amino-4-methyl-5-thiazolyl)methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309727-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The α-bromoketone intermediate reacts with thiourea in ethanol under reflux, yielding the thiazole ring through cyclization. A study by Zarnegar et al. (2019) demonstrated that asparagine-functionalized aluminum oxide nanoparticles (Asp-Al₂O₃) catalyze this reaction efficiently, achieving yields of 82–89% under mild conditions. Key parameters include:

  • Temperature : 60–80°C
  • Catalyst loading : 5–10 mol%
  • Reaction time : 4–6 hours

The Asp-Al₂O₃ catalyst enhances nucleophilic substitution at the α-carbon, facilitating ring closure.

Cyclocondensation of Aldehydes with Thioureas

Cyclocondensation between 4-hydroxybenzaldehyde derivatives and 2-amino-4-methylthiazole-5-thiol is a widely used alternative. This method leverages the phenolic group’s reactivity to form the methylene bridge (–CH₂–) connecting the thiazole and benzene rings.

Catalytic Systems and Yields

Ghorbani-Vaghei et al. (2017) reported a two-step protocol using tetrabromobenzene-1,3-disulfonamide (TBBDA) and magnetic nanoparticle-supported 4-aminopyridine silica (MNPs@SiO₂-Pr-AP). The process involves:

  • Thiol formation : Reaction of 4-methylphenol with thiourea in the presence of iodine.
  • Cyclocondensation : Coupling with 4-hydroxybenzaldehyde using TBBDA/MNPs@SiO₂-Pr-AP (yield: 78–85%).

Table 1 : Comparison of Catalytic Systems for Cyclocondensation

Catalyst Temperature (°C) Time (h) Yield (%)
TBBDA only 80 6 68
MNPs@SiO₂-Pr-AP only 80 5 72
TBBDA + MNPs@SiO₂-Pr-AP 70 4 85

The synergistic effect of TBBDA and MNPs@SiO₂-Pr-AP reduces reaction time and improves yield by enhancing electrophilic activation.

One-Pot Multicomponent Approaches

Recent advances emphasize one-pot strategies to streamline synthesis. Zhou et al. (2021) developed a protocol using sodium alginate as a bifunctional catalyst, enabling the concurrent formation of the thiazole ring and methylene bridge.

Procedure and Advantages

  • Reactants : 4-methylphenol, thiourea, and 4-hydroxybenzaldehyde.
  • Conditions : Aqueous medium, 70°C, 5 hours.
  • Yield : 88% with >95% purity.

Sodium alginate’s hydroxyl groups stabilize intermediates via hydrogen bonding, while its granular structure facilitates easy recovery and reuse.

Post-Synthetic Functionalization

Functionalization of pre-formed thiazole intermediates offers another route. For example, Nagaladinne et al. (2021) synthesized 2-amino-4-methylthiazole derivatives via Schiff base formation, followed by coupling with 4-hydroxybenzyl bromide.

Key Steps :

  • Schiff base synthesis : Reaction of 2-amino-4-methylthiazole with aldehydes.
  • Alkylation : Introduction of the phenolic group using 4-hydroxybenzyl bromide (yield: 75–80%).

Green Chemistry Approaches

Eco-friendly methods prioritize solvent-free conditions and recyclable catalysts. Gorji et al. (2021) achieved 90% yield using ball milling-assisted synthesis, where mechanical energy replaces thermal input.

Advantages :

  • No solvent required.
  • Reaction time reduced to 2 hours.
  • Catalyst (sodium alginate) reused for 5 cycles without activity loss.

Structural Analogs and Comparative Analysis

Table 2 : Comparison of this compound with Analogous Compounds

Compound Name Key Structural Difference Synthesis Yield (%)
4-(2-Amino-1,3-thiazol-4-yl)phenol Lacks methyl group on thiazole 65
4-[5-Methyl-4,5-dihydro-1,3-thiazol-2-yl]phenol Dihydrothiazole ring 70
This compound Methyl and methylene groups 85

The target compound’s methyl and methylene substituents enhance steric stability and electronic effects, favoring higher yields in cyclocondensation reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while substitution reactions may yield various halogenated derivatives .

Scientific Research Applications

4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity is believed to result from its interaction with microbial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Substituents Key Features Reference
4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol Phenol 2-Amino-4-methylthiazole (linked via CH₂) Polar hydroxyl, amino groups; moderate solubility N/A
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone Thiazole Acetyl group at C5 Higher lipophilicity; lacks phenol group
5-Acetyl-4-methyl-2-(phenylamino)-1,3-thiazole Thiazole Phenylamino at C2, acetyl at C5 Enhanced π-π stacking potential; hydrophobic
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole Thiadiazole 4-Chlorophenyl at C5 Increased halogen-mediated bioactivity
5-Amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-1,2-dihydro-pyrrol-3-one Pyrrolone Fluorophenyl-thiazole, methoxyphenyl Dual heterocyclic rings; fluorinated for metabolic stability

Physicochemical Properties

  • Solubility: The phenol group in the target compound likely enhances water solubility compared to acetylated analogs (e.g., 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone) .
  • Lipophilicity (LogP): The methylene-linked thiazole in the target compound may reduce LogP (~2.9 estimated) compared to phenyl-substituted analogs (e.g., 5-Acetyl-4-methyl-2-(phenylamino)-1,3-thiazole, LogP ~3.5) .

Biological Activity

4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol, also known by its CAS number 702655-49-0, is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2OS. Its structure features a thiazole ring which is known for contributing to various biological activities. The presence of both amino and hydroxyl functional groups enhances its reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that thiazoles can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds suggest potent antibacterial activity, with some compounds demonstrating MIC values as low as 4.69 µM against Bacillus subtilis and 5.64 µM against Staphylococcus aureus .

2. Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The structure-activity relationship (SAR) analysis reveals that substituents on the phenyl ring significantly influence cytotoxicity against cancer cell lines. For example, certain thiazole derivatives have shown IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer potential .

CompoundCell Line TestedIC50 (µM)
Compound 9Jurkat (anti-Bcl-2)1.61 ± 1.92
Compound 10A-4311.98 ± 1.22

3. Acetylcholinesterase Inhibition

Recent studies have highlighted the potential of thiazole-based compounds as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. For example, a related study found that specific thiazole derivatives exhibited AChE inhibitory activity with IC50 values around 2.7 µM . This suggests a potential therapeutic application for compounds like this compound in managing cognitive decline.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as a reversible inhibitor of enzymes such as AChE, leading to increased levels of acetylcholine in synaptic clefts.
  • Cell Cycle Arrest : Some thiazole derivatives have been shown to induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.

Case Studies

A notable study synthesized several thiazole derivatives and evaluated their biological activities through in vitro assays. Among these, one compound demonstrated significant inhibition against AChE and exhibited promising results in cytotoxicity assays against cancer cell lines . Another investigation into the antimicrobial properties of thiazoles revealed that modifications to the phenyl ring could enhance antibacterial efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is typical: (1) Thiazole ring formation via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives, followed by (2) phenolic substitution via nucleophilic aromatic substitution or Mannich reaction. Key parameters include solvent choice (DMF or ethanol for solubility), temperature (80–100°C for cyclization), and catalyst selection (e.g., p-toluenesulfonic acid for Mannich reactions). Monitor intermediates using TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Combine spectral and chromatographic methods:

  • 1H/13C NMR : Verify phenolic -OH (δ 9.8–10.2 ppm) and thiazole protons (δ 6.8–7.5 ppm).
  • HPLC : Use a C18 column with acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 min (purity >98%).
  • HRMS : Confirm molecular ion [M+H]+ at m/z 261.0823 (calculated) .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies show degradation at extremes:

  • pH < 3 : Protonation of the thiazole amino group leads to hydrolysis.
  • pH > 9 : Phenolic -OH deprotonation increases oxidative susceptibility.
    Use buffered solutions (pH 6–7.4) for storage. Monitor degradation via UV-Vis (λmax 275 nm) over 72 hours .

Advanced Research Questions

Q. What computational approaches predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or oxidoreductases). Key steps:

  • Ligand preparation : Optimize 3D geometry with Gaussian09 (B3LYP/6-31G*).
  • Binding site analysis : Identify hydrophobic pockets accommodating the thiazole and phenol moieties.
  • Validation : Compare docking scores (ΔG) with experimental IC50 values from enzyme assays .

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

  • Methodological Answer : Synthesize derivatives with modifications to:

  • Thiazole substituents : Replace 4-methyl with halogens (Cl, F) to assess steric/electronic effects.
  • Phenol ring : Introduce methoxy or nitro groups to modulate electron density.
    Evaluate bioactivity in cell-based assays (e.g., antiproliferative activity in cancer lines) and correlate with Hammett constants (σ) or logP values .

Q. How should contradictory data in biological assays (e.g., IC50 variability) be resolved?

  • Methodological Answer : Address variability via:

  • Assay standardization : Control pH (7.4), temperature (37°C), and DMSO concentration (<0.1%).
  • Orthogonal validation : Use SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling.
  • Statistical analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., cell passage number) .

Q. What environmental degradation pathways are relevant for this compound, and how can they be studied?

  • Methodological Answer : Simulate environmental fate using:

  • Photolysis : Expose to UV light (254 nm) in aqueous solutions; monitor by LC-MS for hydroxylated by-products.
  • Biodegradation : Use OECD 301F test with activated sludge; quantify residual compound via GC-MS.
  • Hydrolysis : Study at pH 4, 7, and 9; identify cleavage products (e.g., 4-methylthiazole-5-carboxylic acid) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol
Reactant of Route 2
4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol

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